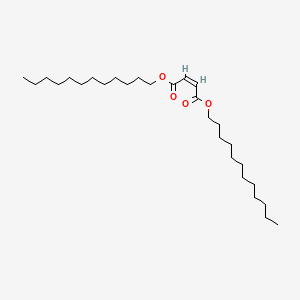

Dilauryl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

didodecyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-25-31-27(29)23-24-28(30)32-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJZJSIRBLOWPD-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062705 | |

| Record name | Didodecyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2915-52-8 | |

| Record name | 1,4-Didodecyl (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZQG75061R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of Dilauryl Maleate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for dilauryl maleate, a long-chain diester of significant interest in polymer and materials science. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and available data for homologous shorter-chain dialkyl maleates, namely diethyl maleate and dibutyl maleate. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers in drug development and materials science.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester carbonyl groups and the electronegativity of the oxygen atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | Singlet | 2H | Olefinic protons (-CH=CH-) |

| ~4.1 | Triplet | 4H | Methylene protons adjacent to ester oxygen (-O-CH2 -CH2-) |

| ~1.6 | Quintet | 4H | Methylene protons beta to ester oxygen (-O-CH2-CH2 -CH2-) |

| ~1.3 | Multiplet | 36H | Methylene protons of the lauryl chains (-(CH2)9-) |

| ~0.9 | Triplet | 6H | Terminal methyl protons (-CH3) |

1.1.2. 13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 | Carbonyl carbons (-C =O) |

| ~130 | Olefinic carbons (-C H=C H-) |

| ~65 | Methylene carbons adjacent to ester oxygen (-O-C H2-) |

| ~32 | Methylene carbon at the end of the lauryl chain (-C H2-CH3) |

| ~29 | Methylene carbons within the lauryl chains (-(C H2)n-) |

| ~26 | Methylene carbon beta to the ester oxygen (-O-CH2-C H2-) |

| ~23 | Methylene carbon adjacent to the terminal methyl group (-C H2-CH3) |

| ~14 | Terminal methyl carbons (-C H3) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound (C28H52O4), the molecular weight is approximately 452.7 g/mol .

| m/z | Interpretation |

| 452 | [M]+, Molecular ion |

| 285 | [M - C12H23O]+, Loss of a lauryloxy radical |

| 269 | [M - C12H23O2]+, Loss of a lauryloxycarbonyl radical |

| 169 | [C12H25]+, Lauryl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl3 to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (1H or 13C).

-

-

Data Acquisition:

-

For 1H NMR:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

For 13C NMR:

-

Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H, δ 77.16 ppm for 13C).

-

Integrate the peaks in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS) or a direct infusion system.

Procedure (using GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

-

-

Instrument Setup:

-

Set the GC parameters:

-

Injector temperature: e.g., 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven temperature program: e.g., start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

Set the MS parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: e.g., m/z 40-600.

-

Ion source temperature: e.g., 230 °C.

-

Quadrupole temperature: e.g., 150 °C.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

The instrument will separate the components of the sample in the GC column before they enter the mass spectrometer for ionization and analysis.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak ([M]+).

-

Identify and interpret the major fragment ions to elucidate the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to Dilauryl Maleate (CAS 2915-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauryl maleate (CAS 2915-52-8) is a diester of maleic acid and lauryl alcohol.[1] Its chemical structure, featuring a reactive carbon-carbon double bond and two long, hydrophobic lauryl chains, makes it a versatile molecule with applications in various industrial fields. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C28H52O4 | [2][3] |

| Molecular Weight | 452.71 g/mol | [2] |

| CAS Number | 2915-52-8 | [2] |

| IUPAC Name | didodecyl (Z)-but-2-enedioate | [4] |

| Appearance | White crystalline substance or colorless to pale yellow liquid | [1][5] |

| Melting Point | 28-29 °C | [5] |

| Boiling Point | 521.8 °C at 760 mmHg | [1][6] |

| Density | 0.921 g/cm³ | [1][6] |

| Flash Point | 245.2 °C | [1][6] |

| Vapor Pressure | 5.52E-11 mmHg at 25°C | [1] |

| Refractive Index | 1.463 | [1] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [1][7] |

Synthesis and Manufacturing

This compound is primarily synthesized via the esterification of maleic acid or its anhydride with lauryl alcohol.[1] The reaction is typically acid-catalyzed. A critical parameter in the synthesis is temperature control; to prevent isomerization of the maleate (cis isomer) to the less desired fumarate (trans isomer), the reaction temperature should be maintained below 60°C.[5]

The synthesis can be conceptualized as a two-step process when starting from maleic anhydride:

-

Monoesterification: The anhydride ring is opened by one equivalent of lauryl alcohol to form the monoester, lauryl hydrogen maleate.

-

Diesterification: A second equivalent of lauryl alcohol reacts with the monoester to form this compound.

Applications

The unique structural features of this compound lend it to a variety of industrial applications.

Polymer Chemistry

This compound serves as a functional monomer in polymerization reactions. Its carbon-carbon double bond allows it to be incorporated into polymer backbones via free-radical polymerization, either as a homopolymer or, more commonly, as a copolymer with other monomers like vinyl acetate.[8][9] The long lauryl chains impart flexibility and hydrophobicity to the resulting polymer.

Plasticizer

As a plasticizer, this compound is added to polymers, particularly polyvinyl chloride (PVC), to increase their flexibility and durability.[1] Its low volatility and resistance to extraction by water and oils make it a suitable choice for various applications.[1]

Pour Point Depressant

In the petroleum industry, this compound and its copolymers are utilized as pour point depressants for waxy crude oils. The long alkyl chains of this compound can co-crystallize with the paraffin wax in the oil, inhibiting the formation of large wax crystal networks and thereby improving the oil's flowability at low temperatures.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on literature descriptions.[5]

Materials:

-

Maleic acid

-

Lauryl alcohol

-

Sulfuric acid (concentrated, as catalyst)

-

Benzene (as solvent and for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve maleic acid and a molar excess of lauryl alcohol in benzene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux, ensuring the temperature of the reaction mixture does not exceed 60°C to prevent isomerization.

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Copolymerization with Vinyl Acetate

This protocol describes a general procedure for the free-radical copolymerization of this compound with vinyl acetate.[8]

Materials:

-

This compound

-

Vinyl acetate (inhibitor removed)

-

Benzoyl peroxide (or other suitable radical initiator)

-

Toluene (or other suitable solvent)

-

Methanol (for precipitation)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve this compound and vinyl acetate in toluene.

-

De-gas the solution by bubbling nitrogen through it for at least 30 minutes.

-

Add the desired amount of benzoyl peroxide.

-

Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under a nitrogen atmosphere.

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity.

-

Cool the reaction mixture to room temperature.

-

Precipitate the copolymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

-

Filter the precipitated polymer and wash it with methanol.

-

Dry the copolymer in a vacuum oven at a moderate temperature.

Performance Evaluation as a Pour Point Depressant

The effectiveness of this compound as a pour point depressant can be evaluated using standardized ASTM methods.[1][2][10]

Method: ASTM D5853 - Standard Test Method for Pour Point of Crude Oils.[1]

Principle: This method determines the temperature at which a crude oil sample ceases to flow under specified cooling conditions. The addition of a pour point depressant is expected to lower this temperature.

Procedure Outline:

-

Prepare a stock solution of this compound in a suitable solvent if it is not directly soluble in the crude oil.

-

Add a specified concentration of the this compound solution to the crude oil sample.

-

Thoroughly homogenize the mixture.

-

Determine the pour point of the treated crude oil sample according to the procedures outlined in ASTM D5853.[1]

-

Compare the pour point of the treated sample with that of the untreated crude oil to determine the pour point depression.

References

- 1. store.astm.org [store.astm.org]

- 2. Pour point - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. kelid1.ir [kelid1.ir]

- 5. agilent.com [agilent.com]

- 6. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 7. solechem.eu [solechem.eu]

- 8. sid.ir [sid.ir]

- 9. scribd.com [scribd.com]

- 10. azom.com [azom.com]

An In-depth Technical Guide to the Solubility of Dilauryl Maleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dilauryl maleate in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility and provides a robust experimental framework for researchers to determine precise solubility parameters in their laboratories.

Introduction to this compound

This compound (CAS No: 2915-52-8) is a diester of maleic acid and lauryl alcohol, with the molecular formula C28H52O4.[1][2][3] It is a colorless to pale yellow liquid often used as a plasticizer, particularly in the production of flexible polyvinyl chloride (PVC) products.[1] Its long alkyl chains contribute to its hydrophobic nature and influence its solubility profile in various organic media.

Qualitative Solubility of this compound

General literature and chemical databases indicate that this compound is soluble in most organic solvents.[1] This is attributed to its ester functional groups and the long, nonpolar lauryl chains which favor interaction with nonpolar and moderately polar organic solvents. However, it is expected to have low solubility in highly polar solvents like water. The slower biodegradation of longer-chain esters is attributed to their lower water solubility and increased steric hindrance, which can limit enzyme access to the ester linkages.

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility | Rationale |

| Hydrocarbons | Soluble | The long alkyl (lauryl) chains of this compound have strong van der Waals interactions with nonpolar hydrocarbon solvents (e.g., hexane, toluene). |

| Chlorinated Solvents | Soluble | Solvents like dichloromethane and chloroform are effective at solvating the entire molecule, including the ester groups and the alkyl chains. |

| Ethers | Soluble | Diethyl ether and tetrahydrofuran can interact with the ester linkages while also being compatible with the long alkyl chains. |

| Ketones | Soluble | Solvents such as acetone and methyl ethyl ketone are polar enough to interact with the ester groups but also have sufficient nonpolar character to dissolve the alkyl chains. |

| Alcohols | Soluble | Lower molecular weight alcohols (e.g., ethanol, isopropanol) are generally good solvents. Solubility may decrease with increasing alcohol polarity. |

| Esters | Soluble | "Like dissolves like" principle applies; ethyl acetate and similar esters are expected to be good solvents. |

| Polar Aprotic Solvents | Likely Soluble | Solvents like DMF and DMSO are powerful solvents and are likely to dissolve this compound, although specific data is not readily available. |

| Water | Insoluble | The large, nonpolar lauryl groups dominate the molecule, making it hydrophobic and insoluble in water. |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the isothermal equilibrium solubility determination of a compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of excess solid should be sufficient to ensure that saturation is reached and that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility (S) using the following formula:

S = (C × V_total) / V_initial

Where:

-

C = Concentration of the diluted sample determined by the analytical method.

-

V_total = Total volume of the diluted sample.

-

V_initial = Initial volume of the supernatant taken for dilution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not widely published, its chemical structure suggests high solubility in most non-polar to moderately polar organic solvents and poor solubility in water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a reliable method for in-house determination. The logical workflow diagram further clarifies the steps involved in such a determination. This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Dilauryl Maleate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal analysis of Dilauryl Maleate is limited. This guide synthesizes known physical properties with established principles of thermal degradation for analogous long-chain and unsaturated esters to provide a comprehensive theoretical framework. The experimental protocols provided are standardized methods that can be applied to obtain precise data for this compound.

Introduction

This compound, a diester of maleic acid and lauryl alcohol, finds application as a monomer in polymer synthesis and as a plasticizer.[1] Its thermal stability is a critical parameter influencing its processing, storage, and performance in final formulations. This technical guide provides a detailed overview of the expected thermal behavior of this compound, including its physical properties, hypothetical degradation profile, and potential degradation pathways. Furthermore, it outlines comprehensive experimental protocols for researchers to definitively characterize its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₂O₄ | [2][3][4] |

| Molecular Weight | 452.71 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 521.8 °C at 760 mmHg | [2][3] |

| Flash Point | 245.2 °C | [2][3] |

| Density | 0.921 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents | [2] |

Thermal Stability and Degradation Profile

Thermogravimetric Analysis (TGA) - Hypothetical Profile

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, a single-step degradation is anticipated in an inert atmosphere. The key parameters from a hypothetical TGA curve are summarized in Table 2.

Table 2: Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Hypothetical Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 250 - 300 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Degradation Rate (T_max) | ~ 300 - 350 °C | The temperature at which the rate of mass loss is highest. |

| Final Decomposition Temperature (T_final) | ~ 350 - 400 °C | The temperature at which the degradation process is largely complete. |

| Residual Mass @ 500 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Differential Scanning Calorimetry (DSC) - Expected Events

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature. For this compound, the following thermal events would be expected.

Table 3: Expected Thermal Events for this compound from DSC

| Thermal Event | Expected Temperature Range | Description |

| Glass Transition (T_g) | Dependent on thermal history | A reversible transition in amorphous regions from a hard, glassy state to a more flexible, rubbery state. |

| Crystallization (T_c) | If cooled from a molten state | An exothermic event where the material solidifies into a crystalline structure. |

| Melting (T_m) | Not typically observed (liquid at RT) | An endothermic event where a solid melts into a liquid. Given its liquid state, this would only be observed if solidified at very low temperatures. |

| Decomposition | > 250 °C | An exothermic or endothermic event corresponding to the chemical degradation of the molecule. |

Proposed Thermal Degradation Pathways

The thermal degradation of esters can proceed through several mechanisms. For this compound, the presence of both long alkyl chains and a carbon-carbon double bond suggests multiple competing degradation pathways. The pyrolysis of esters with β-hydrogens on the alcohol moiety, such as this compound, often proceeds through a six-membered ring transition state (a retro-ene reaction) to yield an alkene and a carboxylic acid.

A proposed initial degradation step for this compound is the cleavage of the ester bond to form maleic anhydride and dodecene. Subsequent degradation of these primary products would then occur at higher temperatures.

Caption: Proposed initial thermal degradation pathway of this compound.

Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of this compound.

Caption: Experimental workflow for TGA of this compound.

Differential Scanning Calorimetry (DSC)

This protocol details the methodology for identifying thermal transitions in this compound.

Caption: Experimental workflow for DSC of this compound.

Conclusion

This technical guide provides a thorough, albeit theoretical, overview of the thermal stability and degradation of this compound. The provided physicochemical data, hypothetical thermal profiles, and proposed degradation pathways serve as a valuable resource for researchers. The detailed experimental protocols for TGA and DSC offer a clear roadmap for obtaining the empirical data necessary to validate and refine the theoretical framework presented herein. Such experimental investigation is crucial for the safe and effective application of this compound in various industrial and pharmaceutical contexts.

References

Core Mechanism of Dilauryl Maleate as a Lubricant Additive: A Technical Guide

Introduction

Chemical Structure and Properties

Dilauryl maleate is characterized by a central carbon-carbon double bond from the maleate group, flanked by two ester functionalities, each connected to a twelve-carbon alkyl chain (lauryl group). This molecular architecture imparts amphiphilic properties, with the polar ester groups having an affinity for metal surfaces and the long, non-polar alkyl chains providing a low-shear-strength layer.

Hypothesized Mechanism of Action

The primary role of this compound as a lubricant additive is to function as a boundary lubrication agent. Under conditions of high load and/or low speed, the hydrodynamic oil film can become thin enough for surface asperities to come into contact. In such scenarios, this compound is believed to act through the following multi-step mechanism:

-

Adsorption: The polar ester head groups of the this compound molecules are attracted to the metallic surface, leading to their adsorption onto the surface. This process is driven by polar interactions between the ester groups and the metal oxide layer present on the metal.

-

Film Formation: Following adsorption, the long lauryl chains align themselves, extending away from the metal surface. This forms a densely packed, organized molecular layer. This film acts as a physical barrier, preventing direct contact between the asperities of the opposing metal surfaces.

-

Friction and Wear Reduction: The protective film formed by this compound provides a low-shear-strength interface. When the surfaces move relative to each other, shearing occurs within this organic layer rather than at the metal-metal interface. This significantly reduces the coefficient of friction and minimizes adhesive wear. The film is softer than the metal surfaces, thus preventing galling and scuffing.

Diagram of Hypothesized Adsorption Mechanism

Caption: Hypothesized adsorption of this compound on a metal surface.

Experimental Protocols for Evaluation

To quantitatively assess the performance of a lubricant additive like this compound, standardized tribological tests are employed. The following outlines a typical experimental protocol using the Four-Ball Wear Test, a common method for evaluating the anti-wear properties of lubricating fluids.

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the wear preventive characteristics of a lubricating fluid.

Apparatus:

-

Four-Ball Wear Tester

-

Steel balls (typically AISI E-52100 steel)

-

Microscope for measuring wear scar diameter

Procedure:

-

Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., hexane) and allow them to dry completely.

-

Assembly: Place three clean steel balls in the ball pot. Secure them in place with the locking ring.

-

Lubricant Addition: Add the test lubricant (base oil with a specified concentration of this compound) to the ball pot until the balls are fully submerged.

-

Test Setup: Mount the ball pot onto the tester. Secure a fourth clean steel ball in the chuck of the motor-driven spindle.

-

Test Conditions: Set the test parameters to the desired values. Standard conditions are often:

-

Load: 147 N (15 kgf) or 392 N (40 kgf)

-

Speed: 1200 rpm

-

Temperature: 75°C

-

Duration: 60 minutes

-

-

Test Execution: Start the tester. The top ball will rotate against the three stationary balls under the specified load and temperature for the set duration.

-

Post-Test Analysis:

-

After the test, turn off the machine and disassemble the ball pot.

-

Clean the three stationary balls with solvent.

-

Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

-

Calculate the average wear scar diameter.

-

Data Presentation: The results are typically presented as the average wear scar diameter in millimeters. A smaller wear scar diameter indicates better anti-wear performance.

Diagram of Experimental Workflow

Caption: Workflow for Four-Ball Wear Test (ASTM D4172).

Quantitative Data Summary (Hypothetical)

| Lubricant Sample | Additive Concentration (wt%) | Test Load (N) | Average Wear Scar Diameter (mm) |

| Base Oil | 0 | 392 | 0.85 |

| Base Oil + this compound | 1.0 | 392 | 0.55 |

| Base Oil + this compound | 2.0 | 392 | 0.48 |

Conclusion

While specific, publicly available research on the tribological performance of this compound is limited, its chemical structure strongly suggests a mechanism of action based on the formation of a protective, low-shear boundary film through adsorption of its polar ester groups onto metal surfaces. This hypothesized mechanism aligns with the well-understood behavior of other long-chain ester lubricant additives. The long alkyl chains are expected to provide an effective barrier to prevent metal-to-metal contact, thereby reducing friction and wear, especially in applications involving softer metals like aluminum. Further empirical studies, following standardized protocols such as the ASTM D4172 four-ball test, would be necessary to quantify its performance and fully validate this proposed mechanism.

References

Health and Safety Considerations for Dilauryl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for Dilauryl maleate (CAS No. 2915-52-8), a long-chain diester of maleic acid. Due to the limited availability of specific toxicological data for this compound, this guide incorporates a read-across approach, leveraging data from structurally similar dialkyl maleates, such as Dibutyl maleate and Dioctyl maleate. This approach is supported by regulatory bodies, given the common metabolic pathway of these esters, which hydrolyze to maleic acid and the corresponding alcohol[1][2].

Toxicological Profile

The primary health concerns associated with dialkyl maleates include skin sensitization. The acute toxicity via oral and dermal routes for long-chain diesters is generally considered to be low[1].

Acute Toxicity

Oral Toxicity: No specific acute oral toxicity data (e.g., LD50) is available for this compound[1]. However, data from analogue compounds suggest low acute oral toxicity. For instance, Dibutyl maleate has a reported oral LD50 in rats of 3730 mg/kg[3][4].

Dermal Toxicity: An acute dermal toxicity study on a substance presumed to be this compound, following OECD Guideline 402, indicated an LD50 greater than 2000 mg/kg body weight in rats, with no signs of systemic toxicity or local skin effects observed[2]. This suggests a low order of acute dermal toxicity.

Irritation

Skin Irritation: A study conducted according to OECD Guideline 404 found that this compound is not classified as a skin irritant in rabbits, with a primary irritation index of 0.00. No dermal reactions were observed during the study.

Eye Irritation: An eye irritation study in rabbits, following OECD Guideline 405, classified this compound as "minimally irritating." The highest total mean score for eye irritation was 7.3.

Sensitization

While no specific skin sensitization studies for this compound were identified, the group of maleic diesters is generally considered to be skin sensitizers based on animal data and some human observations[1]. For example, Dibutyl maleate has been shown to enhance contact sensitization in mice[5][6][7]. Therefore, it is prudent to handle this compound as a potential skin sensitizer.

Genotoxicity

No dedicated mutagenicity studies for this compound were found. However, the broader group of maleic acid esters is not expected to have mutagenic potential[1]. An in vitro chromosome aberration test for Dioctyl maleate was negative[8]. Furthermore, maleic acid, the common hydrolysis product, has tested negative in bacterial gene mutation tests[9][10]. A study on Dibutyl maleate using Salmonella typhimurium strains did not indicate mutagenic activity, although the study did not fully align with current OECD guidelines[11].

Carcinogenicity and Reproductive Toxicity

There is currently no data available to assess the carcinogenic or reproductive toxicity potential of this compound.

Quantitative Toxicological Data Summary

| Endpoint | Test Substance | Species | Method (OECD Guideline) | Result | Classification |

| Acute Oral Toxicity | Dibutyl maleate (Analogue) | Rat | Similar to OECD 401 | LD50 = 3730 mg/kg bw | Not Classified |

| Acute Dermal Toxicity | This compound | Rat | OECD 402 | LD50 > 2000 mg/kg bw | Not Classified |

| Skin Irritation | This compound | Rabbit | OECD 404 | Primary Irritation Index = 0.00 | Not Irritating |

| Eye Irritation | This compound | Rabbit | OECD 405 | Highest Total Mean Score = 7.3 | Minimally Irritating |

| Skin Sensitization | Dibutyl maleate (Analogue) | Mouse | Not specified | Enhanced contact sensitization | Considered a Sensitizer |

| Genotoxicity (In Vitro) | Dioctyl maleate (Analogue) | Not specified | Not specified | Negative (Chromosome Aberration) | Not Mutagenic |

| Genotoxicity (In Vitro) | Dibutyl maleate (Analogue) | Bacteria | Similar to OECD 471 | Negative (Ames Test) | Not Mutagenic |

Experimental Protocols

Skin Irritation (Read-across from this compound Study)

-

Guideline: Based on OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Test System: New Zealand White rabbits.

-

Methodology: A single 0.5 g dose of the test substance was applied to a small area of shaved, intact skin on each of three rabbits. The application site was covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions were scored according to the Draize scale.

-

Data Analysis: The Primary Irritation Index was calculated from the mean scores for erythema and edema.

Eye Irritation (Read-across from this compound Study)

-

Guideline: Based on OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test System: Albino rabbits.

-

Methodology: A single 0.1 mL dose of the test substance was instilled into the conjunctival sac of one eye of each of three rabbits. The other eye served as an untreated control.

-

Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The ocular reactions were scored according to the Draize scale.

-

Data Analysis: The mean scores for each observation point were calculated to determine the overall irritation potential.

Visualizations

Logical Workflow for Chemical Health and Safety Assessment

The following diagram illustrates a typical workflow for assessing the health and safety of a chemical, incorporating both available data and read-across principles when data gaps exist.

Caption: Workflow for Chemical Health and Safety Assessment.

Safe Handling and Storage

Given the potential for skin sensitization and minimal eye irritation, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Skin Protection: Lab coat or other protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area to minimize the potential for inhalation of any aerosols or vapors, although this compound has a low vapor pressure.

Store containers tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound exhibits a low order of acute oral and dermal toxicity and is considered non-irritating to the skin and minimally irritating to the eyes. The primary health concern, based on data from analogous maleic acid diesters, is the potential for skin sensitization. Therefore, appropriate handling precautions should be taken to avoid direct skin contact. The available data suggests a low potential for genotoxicity. Further studies would be required to definitively assess the carcinogenic and reproductive toxicity of this compound. This guide provides a summary of the currently available information to aid in the safe handling and use of this chemical in a research and development setting.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. fishersci.com [fishersci.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]

- 6. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 9. epa.gov [epa.gov]

- 10. Nonmutagenicity of maleic acid and its sodium salts in salmonella assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Navigating the Environmental Profile of Dilauryl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical-Chemical Properties

Dilauryl maleate, also known as didodecyl maleate, is a diester of maleic acid and lauryl alcohol. Its structure consists of a central four-carbon chain with a cis-double bond and two ester linkages to twelve-carbon alkyl (lauryl) chains. These long hydrophobic chains are the primary determinants of its physical-chemical properties and environmental behavior.

Table 1: Physical-Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2915-52-8 | General Chemical Knowledge |

| Molecular Formula | C₂₈H₅₂O₄ | [1][2] |

| Molecular Weight | 452.72 g/mol | [1] |

| Synonyms | Didodecyl maleate, (Z)-2-Butenedioic acid didodecyl ester | [2] |

| Physical State | Liquid (at standard conditions) | [2] |

| Calculated XLogP3-AA | 11.4 | [1] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Abiotic Degradation

Abiotic degradation processes are those that do not involve microorganisms. For this compound, the most significant abiotic degradation pathway is hydrolysis.

Hydrolysis is the primary degradation pathway for esters in the environment. This compound is expected to hydrolyze in aqueous environments to form maleic acid and lauryl alcohol (dodecanol).[3] The rate of this reaction is dependent on pH and temperature. Ester hydrolysis can be catalyzed by both acids and bases.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

While specific data for this compound is unavailable, the standard protocol to determine hydrolysis rates is OECD Guideline 111. This method involves:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration low enough to ensure it remains dissolved. Due to the low expected water solubility of this compound, a co-solvent might be necessary.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C) to accelerate the reaction. Samples are taken at various time intervals.

-

Analysis: The concentration of the parent substance (and ideally the degradation products) is measured over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: The rate constants for hydrolysis are calculated, and from these, the half-life (DT50) at each pH is determined.

Direct photolysis in water is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. Indirect photolysis, through reactions with hydroxyl radicals, may occur, but specific data are not available.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms.

No experimental data on the ready biodegradability of this compound are available. However, an assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) suggests that long-chain maleic acid esters are not expected to be readily biodegradable.[3] The large size and high hydrophobicity of the molecule may limit its bioavailability to microorganisms.

However, its hydrolysis product, lauryl alcohol, is a linear fatty alcohol that is known to be readily biodegradable. Maleic acid is also expected to be biodegradable. Therefore, while the parent compound may degrade slowly, its hydrolysis products are unlikely to persist in the environment.

Experimental Protocol: OECD 301C - Ready Biodegradability: Modified MITI Test (I)

This is one of the most stringent tests for ready biodegradability.

-

Inoculum: Activated sludge from a wastewater treatment plant is used as the microbial inoculum.

-

Test System: A defined volume of mineral medium is inoculated with the sludge. The test substance is added as the sole source of organic carbon at a concentration of 100 mg/L.

-

Incubation: The test vessels are incubated for 28 days in the dark at a constant temperature (25 ± 1°C).

-

Measurement: The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

-

Pass Criteria: A substance is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day window, and this level of degradation must be reached within 10 days of the start of degradation (the 10-day window).

Environmental Distribution

Due to its very low expected water solubility and high lipophilicity (as indicated by the high calculated XLogP3-AA), this compound is expected to strongly adsorb to soil, sediment, and suspended organic matter if released into the environment. It is unlikely to be mobile in soil and will not significantly partition into the air due to its low vapor pressure.

Ecotoxicity

No experimental ecotoxicity data for this compound are available. The AICIS assessment on medium to long-chain maleic acid esters indicates that these substances are expected to have low acute toxicity via the oral and dermal routes.[3] Due to the low water solubility, the exposure concentration in aquatic toxicity tests would be very low, making it difficult to determine acute aquatic toxicity.

Overall Environmental Fate Assessment

The likely environmental fate of this compound is governed by its chemical structure as a long-chain diester.

Conclusion

While specific experimental data for this compound are scarce, a scientifically sound assessment of its environmental fate can be made based on its chemical structure and information on analogous substances.

-

Primary Degradation Pathway: The most significant degradation process is abiotic hydrolysis, which breaks the ester bonds to form maleic acid and lauryl alcohol.

-

Biodegradability: The parent compound is not expected to be readily biodegradable. However, its hydrolysis products are anticipated to be biodegradable, thus preventing long-term persistence in the environment.

-

Environmental Distribution: If released, this compound will predominantly partition to soil and sediment, with very low mobility.

-

Ecotoxicity: The ecotoxicity is expected to be low, largely due to its very limited bioavailability in the aqueous phase.

For a definitive environmental risk assessment, further experimental studies on ready biodegradability (OECD 301 series) and aquatic toxicity would be required.

References

Dilauryl Maleate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dilauryl maleate, a significant chemical compound with applications in polymer science and as a plasticizer. This document outlines its fundamental chemical properties, a representative synthesis protocol, and a visualization of its chemical formation.

Core Chemical and Physical Properties

This compound, also known as didodecyl maleate, is the diester of maleic acid and lauryl alcohol.[1] Its molecular structure, featuring two long alkyl chains, imparts hydrophobic properties and flexibility to materials it is incorporated into.[1]

| Property | Value | Source |

| Molecular Formula | C28H52O4 | [2][3][4][5][6][7] |

| Molecular Weight | 452.72 g/mol | [2][3] |

| CAS Number | 2915-52-8 | [2][3][4][5] |

| IUPAC Name | didodecyl (Z)-but-2-enedioate | [6] |

| Physical Description | White crystalline material or colorless to pale yellow liquid | |

| Boiling Point | 521.8°C at 760 mmHg | [2] |

| Flash Point | 245.2°C | [2] |

| Density | 0.921 g/cm³ | [2] |

Synthesis of this compound: A Representative Experimental Protocol

The primary method for synthesizing this compound is through the esterification of maleic acid or maleic anhydride with lauryl alcohol (dodecanol).[1] This reaction is typically catalyzed by an acid. A critical parameter in this synthesis is temperature control to prevent the isomerization of the maleate (cis isomer) to the fumarate (trans isomer).[1]

Objective: To synthesize this compound via the esterification of maleic acid and lauryl alcohol.

Materials:

-

Maleic acid (purified)

-

Lauryl alcohol (dodecanol)

-

Concentrated sulfuric acid (catalyst)

-

Benzene (for extraction)

-

Ethyl alcohol (for crystallization)

Procedure:

-

Reaction Setup: In a reaction vessel, combine equivalent molar quantities of purified maleic acid and lauryl alcohol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heating and Reaction: Heat the mixture, ensuring the temperature is maintained below 60°C throughout the process to minimize the formation of the dilauryl fumarate isomer. The reaction is allowed to proceed for several hours with stirring.

-

Extraction: After the reaction is complete, cool the mixture to room temperature. The this compound product is then extracted using benzene.

-

Purification: The benzene extract is washed to remove any unreacted acid and catalyst.

-

Crystallization: The crude product is purified by crystallization from ethyl alcohol. This process yields a white crystalline solid.

-

Drying and Characterization: The purified this compound crystals are dried. The final product can be characterized by its melting point (approximately 28-29°C) and spectroscopic methods.

Visualizing the Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from maleic acid and lauryl alcohol.

Caption: Synthesis of this compound.

This guide provides foundational technical information for professionals working with this compound. The provided data and protocols are intended to support research and development activities in related fields.

References

- 1. CN105399623A - Diethyl maleate preparation method - Google Patents [patents.google.com]

- 2. isites.info [isites.info]

- 3. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 4. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. uakron.edu [uakron.edu]

- 6. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 7. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity Analysis of Synthesized Dilauryl Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical techniques for assessing the purity of synthesized Dilauryl maleate. It includes detailed experimental protocols, data interpretation guidelines, and visual workflows to ensure accurate and reliable quality control.

Introduction to this compound Synthesis and Potential Impurities

This compound is a diester synthesized through the esterification of maleic acid or maleic anhydride with lauryl alcohol. The synthesis process, while straightforward, can lead to several impurities that must be identified and quantified to ensure the final product's quality and suitability for its intended application. The primary impurities of concern include:

-

Unreacted Starting Materials: Residual lauryl alcohol and maleic acid.

-

Isomeric Impurity: Dilauryl fumarate, the trans-isomer of this compound, which can form at elevated temperatures during synthesis.[1]

-

Monoester Intermediate: Lauryl maleate, resulting from incomplete esterification.

-

Solvent and Catalyst Residues: Depending on the specific synthetic route and purification methods employed.

A multi-faceted analytical approach is crucial for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical Data Summary

The following tables summarize the expected analytical data for pure this compound and its primary impurities.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₅₂O₄ |

| Molecular Weight | 452.71 g/mol |

| Appearance | White crystalline substance or colorless to pale yellow liquid |

| Melting Point | Approximately 28-29°C[1] |

| ¹H NMR (CDCl₃) | ~6.2-6.3 ppm (s, 2H, -CH=CH-), ~4.2 ppm (t, 4H, -O-CH₂-), ~1.6-1.7 ppm (m, 4H, -O-CH₂-CH₂-), ~1.2-1.4 ppm (m, 32H, -(CH₂)₈-), ~0.9 ppm (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | ~165 ppm (C=O), ~130 ppm (-CH=CH-), ~65 ppm (-O-CH₂-), ~32, 29, 28, 26, 22 ppm (-(CH₂)₁₀-), ~14 ppm (-CH₃) |

| FTIR (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1725 (C=O ester stretch), ~1645 (C=C stretch, cis), ~1150 (C-O stretch) |

Table 2: Identification of Key Potential Impurities

| Impurity | Analytical Technique | Key Identifying Feature |

| Dilauryl fumarate | ¹H NMR | Vinyl proton singlet at a higher chemical shift (~6.8 ppm) compared to this compound. |

| HPLC | Typically has a different retention time from this compound on a C18 column. | |

| Lauryl alcohol | GC-FID | A more volatile component with a shorter retention time than the product. |

| ¹H NMR | Presence of a broad singlet for the hydroxyl proton (-OH) and distinct shifts for the alpha-methylene group (~3.6 ppm). | |

| Maleic acid | HPLC | A highly polar compound that will elute very early in a reversed-phase system. |

| ¹H NMR | A broad singlet for the carboxylic acid protons. |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

GC-FID is an effective method for quantifying volatile impurities such as residual lauryl alcohol.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

-

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like heptane or ethyl acetate.

-

GC Conditions:

-

Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 280°C.

-

Detector Temperature: 300°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity of impurity peaks can be confirmed by comparing their retention times with those of known standards.

HPLC is the primary technique for separating this compound from its non-volatile impurities, particularly the isomeric Dilauryl fumarate.

-

Instrumentation: An HPLC system with a UV detector and a reversed-phase column.

-

Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile. Further dilute as necessary.

-

HPLC Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (95:5 v/v). A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The separation of this compound and Dilauryl fumarate should be achieved. Purity is assessed by the area percentage of the main peak. Quantify known impurities using external standards.

NMR spectroscopy is indispensable for the structural confirmation of this compound and for identifying isomeric impurities.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Analysis:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key Signals for Confirmation: Look for the characteristic singlet of the maleate vinyl protons at approximately 6.2-6.3 ppm.

-

Impurity Detection: The presence of a singlet around 6.8 ppm would indicate the presence of the Dilauryl fumarate isomer. Signals for lauryl alcohol (~3.6 ppm for the -CH₂OH group) can also be identified.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Signals for Confirmation: Confirm the presence of the ester carbonyl carbon at ~165 ppm and the vinyl carbons at ~130 ppm.

-

FTIR is used for the rapid confirmation of functional groups present in the synthesized product.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed neat as a thin film between two NaCl or KBr plates, as this compound is a liquid or low-melting solid.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Data Analysis: Confirm the presence of the following characteristic absorption bands:

-

~2920 and 2850 cm⁻¹: C-H stretching of the lauryl chains.

-

~1725 cm⁻¹: Strong C=O stretching of the ester group.

-

~1645 cm⁻¹: C=C stretching, characteristic of the cis-configuration.

-

~1150 cm⁻¹: C-O stretching of the ester group.

-

Visual Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and analytical workflow for this compound.

Caption: Synthesis of this compound and the formation of key impurities.

Caption: Workflow for the comprehensive purity analysis of this compound.

References

Potential Research Applications of Dilauryl Maleate in Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dilauryl maleate (DLM), a diester of maleic acid and lauryl alcohol, is a hydrophobic monomer with significant, yet largely untapped, potential in the field of advanced drug delivery. While historically utilized in polymer chemistry to impart hydrophobicity and flexibility to various materials, its inherent properties make it an excellent candidate for the development of novel nanocarrier systems for therapeutic agents. This technical guide outlines the prospective research applications of DLM in drug delivery, focusing on the formulation of amphiphilic copolymers for nanoparticle and micelle-based drug delivery systems. This document provides a theoretical framework and practical methodologies based on analogous long-chain alkyl ester monomers to facilitate further research and development in this promising area.

Introduction to this compound

This compound is characterized by its long dodecyl (lauryl) aliphatic chains, which confer a significant hydrophobic character, and a central carbon-carbon double bond within the maleate group that can be utilized for polymerization. Its chemical structure allows for its incorporation into polymer backbones, thereby tailoring the physicochemical properties of the resulting materials. The primary route of synthesis for DLM is the esterification of maleic acid or maleic anhydride with lauryl alcohol. It is crucial to control the reaction temperature to prevent isomerization to dilauryl fumarate, which has different stereochemistry and physical properties.

Core Concept: Amphiphilic Copolymers for Drug Delivery

The central hypothesis for the application of this compound in drug delivery lies in its use as a hydrophobic monomer in the synthesis of amphiphilic block or graft copolymers. These copolymers, possessing both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form nanostructures such as micelles or nanoparticles. The hydrophobic core, formed by the aggregation of the DLM-containing polymer blocks, can serve as a reservoir for poorly water-soluble (hydrophobic) drugs, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.

Potential Research Applications and Methodologies

Synthesis of Amphiphilic Copolymers Containing this compound

The synthesis of amphiphilic copolymers is the foundational step for creating DLM-based drug delivery systems. A common approach is to copolymerize DLM with a hydrophilic monomer, such as polyethylene glycol (PEG) or poly(acrylic acid) (PAA).

Experimental Protocol: Synthesis of a Poly(ethylene glycol)-block-poly(this compound) (PEG-b-PDLM) Copolymer via Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization

-

Materials: this compound (DLM), methoxy-PEG-acrylate (mPEGA, as the hydrophilic monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, as RAFT agent), Azobisisobutyronitrile (AIBN, as initiator), and anhydrous 1,4-dioxane (as solvent).

-

Procedure:

-

In a dried Schlenk flask, dissolve DLM, mPEGA, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the final molecular weight and polydispersity of the copolymer. A typical starting ratio would be [DLM+mPEGA]:[CPAD]:[AIBN] = 100:1:0.2.

-

Deoxygenate the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., argon).

-

Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

-

Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and dry it under vacuum at room temperature to a constant weight.

-

-

Characterization: The resulting copolymer should be characterized by ¹H NMR to confirm the incorporation of both monomers and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Formulation of Nanoparticles and Micelles

Amphiphilic copolymers containing DLM are expected to self-assemble into nanoparticles or micelles in an aqueous environment.

Experimental Protocol: Formulation of PEG-b-PDLM Nanoparticles by Solvent Evaporation Method

-

Materials: PEG-b-PDLM copolymer, a hydrophobic model drug (e.g., curcumin or paclitaxel), acetone (as a volatile organic solvent), and deionized water.

-

Procedure:

-

Dissolve a known amount of the PEG-b-PDLM copolymer and the hydrophobic drug in acetone.

-

Add this organic solution dropwise to a larger volume of deionized water while stirring vigorously.

-

Continue stirring at room temperature for several hours to allow for the complete evaporation of acetone.

-

The resulting aqueous solution will contain the self-assembled, drug-loaded nanoparticles.

-

The nanoparticle suspension can be purified by dialysis against deionized water to remove any unloaded drug and residual solvent.

-

-

Characterization: The size, size distribution, and zeta potential of the nanoparticles should be determined using Dynamic Light Scattering (DLS). The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Characterization of Drug-Loaded Nanocarriers

A critical aspect of developing a drug delivery system is to quantify its drug loading capacity and release kinetics.

Quantitative Data Summary (Based on Analogous Long-Chain Alkyl Acrylate/Methacrylate Copolymers)

| Parameter | Typical Range of Values | Analytical Technique |

| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 mV to +30 mV (depending on the hydrophilic block) | Electrophoretic Light Scattering |

| Critical Micelle Concentration (CMC) | 1 - 50 mg/L | Fluorescence Probe Method (e.g., with pyrene) |

| Drug Loading Content (DLC) (%) | 1 - 15% (w/w) | UV-Vis Spectroscopy or HPLC |

| Drug Encapsulation Efficiency (EE) (%) | 50 - 95% | UV-Vis Spectroscopy or HPLC |

| In Vitro Drug Release (at 24h) | 20 - 80% | Dialysis Method with UV-Vis/HPLC analysis |

Experimental Protocol: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

-

Procedure:

-

After nanoparticle formulation and purification, freeze-dry a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

-

Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to disrupt the nanoparticles and release the encapsulated drug.

-

Determine the concentration of the drug in the solution using a pre-calibrated UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).

-

-

Calculations:

-

DLC (%) = (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used in formulation) x 100

-

In Vitro Drug Release Studies

Understanding the rate and mechanism of drug release from the nanocarriers is crucial for predicting their in vivo performance.

Experimental Protocol: In Vitro Drug Release Study using Dialysis Method

-

Materials: Drug-loaded nanoparticle suspension, dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the copolymer), and release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

-

Plot the cumulative percentage of drug released as a function of time.

-

Biocompatibility Assessment

For any material to be used in a drug delivery system, it must be biocompatible and exhibit minimal toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: A relevant cell line (e.g., HeLa cells or a cell line relevant to the target disease), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the blank (non-drug-loaded) nanoparticles for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formed formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-